Yield and Purity Advantage in Tildipirosin Synthesis: Direct Process Comparison
When employed as a key intermediate in the synthesis of the third-generation veterinary macrolide tildipirosin, the use of 20-deoxo-20-(1-piperidinyl)tylosin enables a significantly higher process yield and final product purity compared to prior art methods. A patent document specifically comparing synthetic routes demonstrates that the step involving this intermediate achieves a theoretical yield of 83.2% for the 20,23-dipiperidinyl intermediate, culminating in an overall tildipirosin yield of 58.5% with a final product purity of 99.12% and content of 99.26% [1]. In contrast, earlier synthetic methods for tildipirosin, which may rely on different intermediates or less specific routes, are documented with product yields as low as 12.2% [1].
| Evidence Dimension | Synthetic yield and product purity in tildipirosin synthesis |
|---|---|
| Target Compound Data | Intermediate step yield: 83.2%; Overall yield: 58.5%; Final purity: 99.12%; Content: 99.26% |
| Comparator Or Baseline | Prior art tildipirosin synthetic route: Product yield 12.2% |
| Quantified Difference | Yield improvement of 46.3 percentage points (from 12.2% to 58.5%) |
| Conditions | Multi-step synthesis from tylosin phosphate, including reductive amination with piperidine, hydrolysis, iodination, and secondary amination; as described in CN patent application |
Why This Matters
For procurement in process chemistry and API manufacturing, this quantitative yield differential directly translates to reduced cost of goods, higher throughput, and compliance with stringent purity specifications required for veterinary pharmaceuticals.
- [1] XJISHU. 'A method for synthesizing and purifying tildipirosin.' Chinese Patent Application, as translated. Key data at lines 91-92 (yield and purity). View Source
